1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride
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Overview
Description
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9Cl2NO3S and a molecular weight of 294.16 g/mol . This compound is characterized by the presence of a chlorobenzoyl group, an azetidine ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorobenzoyl group can be reduced to the corresponding benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The azetidine ring can undergo oxidation to form azetidine-3-one derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable sulfonamide or sulfonate ester linkages . This reactivity makes it useful for modifying the structure and function of biomolecules in various applications.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride can be compared with other similar compounds, such as:
1-(3-Chlorobenzoyl)azetidine-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which makes it less reactive but more stable.
1-(3-Chlorobenzoyl)azetidine-3-sulfonate ester: This compound has a sulfonate ester group, which can be formed by reacting the sulfonyl chloride with an alcohol.
1-(3-Chlorobenzoyl)azetidine-3-thiosulfonate: This compound has a thiosulfonate group, which can be formed by reacting the sulfonyl chloride with a thiol.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives through substitution reactions.
Biological Activity
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1461707-72-1
- Molecular Formula : C10H10ClN2O2S
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent sulfonylation. The following general method can be employed:
- Formation of Azetidine : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : The azetidine derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide and azetidine moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have explored the anticancer potential of azetidine derivatives. For example, compounds structurally related to this compound have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values suggesting significant cytotoxicity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group is known to enhance binding affinity to enzymes or receptors involved in cellular signaling pathways. Molecular docking studies suggest that this compound may inhibit key enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 0.78 μg/mL. |
Study B | Showed antiproliferative effects on MCF-7 cells with IC50 values indicating strong cytotoxicity compared to control compounds. |
Study C | Investigated the structure–activity relationship (SAR) of related compounds, highlighting the importance of the sulfonamide moiety in enhancing biological activity. |
Properties
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGRESIQZSFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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